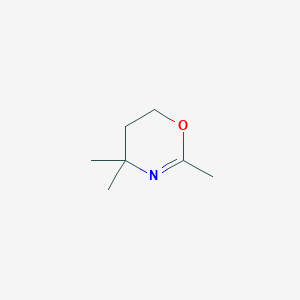
2,4,4-trimethyl-5,6-dihydro-1,3(4H)oxazine
Cat. No. B8744996
Key on ui cas rn:
26939-09-3
M. Wt: 127.18 g/mol
InChI Key: VMTPDTRLWYZILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07030118B2
Procedure details


Acetonitrile (22.6 g, 0.25 mol) was dripped into concentrated H2SO4 (150 mL) at 0° C. Upon complete addition of acetonitrile, 3-methyl-butane-1,3-diol (Fluka, 22.6 g, 0.55 mol) was added over 0.5 h maintaining the reaction temperature at or below 5° C. The resulting mixture was stirred for 1.5 h at 5° C. then poured onto crushed ice. When the ice had melted, the aqueous was extracted with ether (2×250 mL). The organic was discarded and the aqueous was treated with 40% NaOH to pH 12. The basic aqueous was extracted with ether. The organic was washed with brine and dried (MgSO4). The ether was removed under vacuum at 25° C. affording the desired product as a colorless oil (25.4 g, 50%): 1H NMR (DMSO-d6) δ 4.04 (t, 2H, J=6 Hz), 1.72 (s, 3H), 1.61 (t, 2H, J=6 Hz), 1.07 (s, 6H).

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
50%
Identifiers


|
REACTION_CXSMILES
|
OS(O)(=O)=O.[CH3:6][C:7](O)([CH3:11])[CH2:8][CH2:9][OH:10].[C:13](#[N:15])[CH3:14]>>[CH3:14][C:13]1[O:10][CH2:9][CH2:8][C:7]([CH3:11])([CH3:6])[N:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
22.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCO)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Four
|
Name
|
|
|
Quantity
|
22.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 1.5 h at 5° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 0.5 h
|
|
Duration
|
0.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the reaction temperature at or below 5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
onto crushed ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous was extracted with ether (2×250 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the aqueous was treated with 40% NaOH to pH 12
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The basic aqueous was extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether was removed under vacuum at 25° C.
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OCCC(N1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.4 g | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
